Pentachlorostyrene

Beschreibung

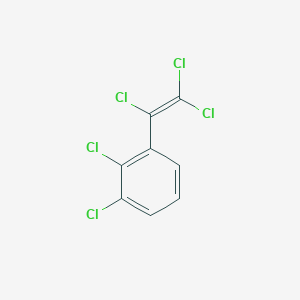

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dichloro-3-(1,2,2-trichloroethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl5/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHKVLIZXLBQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933805 | |

| Record name | 1,2-Dichloro-3-(trichloroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14992-81-5 | |

| Record name | Pentachlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-3-(trichloroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Precursor Studies of Pentachlorostyrene

Advanced Synthetic Approaches for Pentachlorostyrene and Related Compounds

The synthesis of this compound, an organochlorine compound with a styrene (B11656) backbone and five chlorine atoms on the benzene (B151609) ring, has been approached through various chemical strategies. musechem.com These methods often involve multi-step processes and the use of specific catalysts and precursors to achieve the desired chlorinated structure.

One notable method involves the β-chlorination of ethylpentachlorobenzene. acs.org Another approach is the dehydrohalogenation of the corresponding α-phenethyl chloride, which can be achieved by distilling the compound multiple times. mdma.ch This process removes a hydrogen and a chlorine atom to form the vinyl group characteristic of styrene.

The thermal decomposition of certain cyclodiene pesticides, such as dieldrin (B1670511) and endosulfan, has also been identified as a source of this compound. figshare.com At high temperatures, these complex molecules break down, leading to the formation of various chlorinated compounds, including this compound. figshare.comresearchgate.net Specifically, the pyrolysis of dieldrin above approximately 800 K initiates a series of reactions, including the formation of a dieldrin radical, which then undergoes further decomposition to yield this compound. figshare.comresearchgate.net

Mechanistic Insights into this compound Formation

The formation of this compound from the pyrolysis of dieldrin involves a complex reaction mechanism. researchgate.net The process is initiated by a retro-Diels-Alder reaction, which decomposes dieldrin into hexachlorocyclopentadiene (B6142220) and norbornadiene oxide. researchgate.net At temperatures exceeding 800 K, a secondary decomposition mechanism involving a dieldrin radical leads to the formation of this compound. figshare.com This radical undergoes a series of intramolecular rearrangements and fissions to produce this compound, along with other products like ketene (B1206846) and acetylene (B1199291). researchgate.net

Another pathway to chlorinated styrenes involves the reaction of chloral (B1216628) with halobenzenes. The Friedel-Crafts reaction of chloral with aromatic compounds can produce aryltrichloromethylcarbinols, which are precursors to halogenated styrenes. cdnsciencepub.com The molar ratio of the aluminum chloride catalyst to chloral is a critical parameter in this reaction. cdnsciencepub.com

The formation of chlorinated phenylacetylenes and naphthalenes, which are related to the formation of chlorostyrenes, has been studied through the pyrolysis of dichloro- or trichloroethylene (B50587) in the presence of trichlorobenzene. researchgate.net These reactions often involve the successive additions of acetylene to phenyl radicals. researchgate.net

Precursor Chemistry and Reaction Pathways

The synthesis of this compound relies on the availability of suitable precursor molecules. Ethylpentachlorobenzene serves as a direct precursor for β-chlorination reactions. acs.org For syntheses involving dehydrohalogenation, the corresponding α-phenethyl chloride is the necessary starting material. mdma.ch

In the context of Grignard reactions, which are fundamental in organic synthesis for creating carbon-carbon bonds, vinylmagnesium chloride is a key reagent. google.comwikipedia.org It is typically prepared by reacting vinyl chloride with magnesium metal in an anhydrous solvent like tetrahydrofuran. google.com This Grignard reagent can then be used in subsequent steps to introduce the vinyl group. For instance, 4-vinylphenylmagnesium chloride can be reacted with trimethylsilyl (B98337) chloride to synthesize trimethylsilylstyrene (TMSS), demonstrating the utility of vinyl Grignard reagents in creating styrene derivatives. researchgate.net

The dehydration of the corresponding α-phenethyl alcohols is another general method for preparing substituted styrenes. mdma.ch These alcohols can often be synthesized through the reaction of an arylmagnesium halide with an aldehyde or by the reduction of an acetophenone. mdma.ch

Table 1: Precursors and Reagents in Styrene Synthesis

| Precursor/Reagent | Role in Synthesis |

| Ethylpentachlorobenzene | Starting material for β-chlorination to form this compound. acs.org |

| α-Phenethyl chlorides | Precursors for dehydrohalogenation to yield styrenes. mdma.ch |

| Dieldrin | Complex organic molecule that forms this compound upon pyrolysis. figshare.comresearchgate.net |

| Chloral | Reacts with halobenzenes in Friedel-Crafts reactions to form precursors for halogenated styrenes. cdnsciencepub.com |

| Vinyl Chloride | Reacts with magnesium to form vinylmagnesium chloride, a Grignard reagent. google.com |

| Arylmagnesium halides | React with aldehydes or ethylene (B1197577) oxide to form α-phenethyl alcohols, precursors to styrenes. mdma.ch |

Isomeric Purity and Control in this compound Synthesis

Achieving high isomeric purity is a significant challenge in the synthesis of substituted aromatic compounds like this compound. The position of the chlorine atoms on the benzene ring can lead to various isomers, and controlling the reaction to favor a specific isomer is crucial for its intended application.

In syntheses involving the dehydration of alcohols, the choice of dehydrating agent and reaction conditions can influence the outcome and minimize the formation of unwanted byproducts. mdma.ch For instance, distilling an α-phenethyl alcohol over a dehydrating agent can yield the corresponding styrene. mdma.ch

For chiral compounds, resolving enantiomers is essential as different isomers can have vastly different biological activities. nih.gov Methods for resolving racemates are necessary to determine isomeric purity and ensure the desired therapeutic effect. nih.gov While this compound itself is not typically discussed in the context of enantiomeric resolution, the principles of controlling stereochemistry are broadly applicable in organic synthesis.

The synthesis of specific isomers of trichlorostyrene has been documented, highlighting the ability to control the substitution pattern on the aromatic ring. cia.gov This control is vital for producing a compound with consistent properties.

Analytical Validation of Synthesized this compound Products

The validation of synthesized this compound is essential to confirm its identity, purity, and concentration. This process involves a suite of analytical techniques to provide a comprehensive characterization of the final product.

Key validation parameters include:

Specificity: Ensuring the analytical method can accurately and specifically measure this compound in the presence of other compounds. scioninstruments.com This is often achieved using spectrometric methods like GC/MS or LC/MS with diode array detection. cipac.org

Linearity: Demonstrating that the method's response is proportional to the concentration of this compound over a specific range. scioninstruments.com

Precision and Accuracy: Assessing the repeatability and the closeness of the measured value to the true value. cipac.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified. scioninstruments.com

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for identifying and quantifying chlorinated compounds like this compound. researchgate.net Infrared spectroscopy can also be used to identify functional groups present in the molecule, with characteristic absorption bands for this compound observed at various wavenumbers. cdnsciencepub.com

Table 2: Analytical Techniques for this compound Validation

| Analytical Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Identification and quantification of this compound and its isomers. researchgate.netcipac.org |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | Separation and identification of components in a mixture. cipac.org |

| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of molecular structure. cdnsciencepub.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed molecular structure. |

The validation process ensures that the synthesized this compound meets the required quality standards for its use in research and industrial applications. musechem.com

Environmental Occurrence and Distribution of Pentachlorostyrene

Detection and Prevalence in Diverse Environmental Compartments

Scientific analysis has confirmed the presence of pentachlorostyrene in aquatic, terrestrial, and atmospheric systems.

This compound has been identified in both freshwater and marine biota, indicating its widespread distribution in aquatic ecosystems. In the Great Lakes region, studies conducted between 1974 and 1980 quantified this compound and related compounds in fish. osti.govepa.gov These studies revealed a distinct spatial distribution, with fish from the lower lakes (Huron, Ontario, and Erie) showing higher concentrations than those from the upper lakes (Superior and Michigan). osti.govepa.gov For example, residues of octachlorostyrene (B1206481) (a related compound often found with PCS) were as high as 400 ng/g in the lower lakes, while not exceeding 5 ng/g in the upper lakes. osti.govepa.gov

In Europe, this compound was identified as a contaminant in fish from the River Neckar in Germany, where its presence was linked to an industrial process. aquaticmammalsjournal.org It has also been detected in fish and sediment samples from the River Elbe. researchgate.net Research on fish from the North Atlantic and fish oil products also identified 2,3,4,5,6-pentachlorostyrene, noting that in some fish oil samples, it was the main chlorostyrene component. researchgate.net However, a 2019 report from the Michigan Department of Environment, Great Lakes, and Energy's Fish Contaminant Monitoring Program noted that this compound was below the quantification level in all samples analyzed during that period. michigan.gov

Interactive Table: Reported Detections of this compound in Aquatic Biota

| Location/System | Species/Sample | Reported Finding | Year of Study/Report | Citation |

|---|---|---|---|---|

| Great Lakes, USA/Canada | Fish | Quantified as part of a group of chlorostyrenes. | 1981 | osti.govepa.gov |

| River Neckar, Germany | Fish | Identified as a contaminant from an industrial process. | 1986 | aquaticmammalsjournal.org |

| River Elbe, Germany | Fish & Sediment | Detected along with other chlorostyrenes. | 1988 | researchgate.net |

| North Atlantic | Fish & Fish Oils | Identified; was a main component in some fish oil samples. | 2000 | researchgate.net |

| Michigan Waters, USA | Fish Fillets | Below quantification level in all samples analyzed. | 2019 | michigan.gov |

The presence of this compound extends to terrestrial environments, particularly in sediments, which act as reservoirs for many persistent contaminants. usgs.gov Analysis of sediment from the River Elbe confirmed the presence of chlorostyrenes, including this compound. researchgate.net Similarly, very high levels of chlorostyrenes were found in the sediment of a tributary to Lake Erie, suggesting it as a possible source for contamination in the Great Lakes system. osti.govepa.gov

While specific soil concentration data for this compound is sparse in the reviewed literature, the behavior of related organochlorine compounds indicates that industrial soils near polluted areas are more likely to contain detectable levels. For instance, octachlorostyrene was found in industrial soil at concentrations up to 5.41 ng/g (dry weight) but was not measurable in soil from urban or rural areas. researchgate.net The primary pathways for such contaminants to enter soil and sediment systems include atmospheric deposition, industrial spills, and runoff. www.gov.il

This compound is considered a persistent organic pollutant (POP), a class of chemicals known for their ability to undergo long-range atmospheric transport. nih.gov This process allows compounds released in one part of the world to travel vast distances via air currents and deposit in remote regions like the Arctic. mit.eduresearchgate.net The transport mechanism involves the chemical becoming airborne, moving with atmospheric circulation, and then being deposited onto surfaces like soil and water. pops.int

While direct atmospheric concentration measurements for this compound are not widely reported, the presence of related compounds in remote areas provides strong evidence for this transport pathway. nih.gov The distribution of a chemical between the gas phase and atmospheric particles is crucial, as it affects its residence time in the atmosphere and how far it can travel. pops.int For many POPs, this atmospheric transport is the primary reason for their global distribution. mit.edu

Terrestrial Matrices: Soil and Sediment Analysis

Spatial and Temporal Distribution Dynamics of this compound

The distribution of this compound is not uniform, showing significant spatial variation based on proximity to sources. A key example is the difference in contamination levels within the Great Lakes. A 1981 study found that fish in the lower Great Lakes (Huron, Erie, Ontario) had significantly higher residues of chlorostyrenes compared to fish in the upper lakes (Superior, Michigan). osti.govepa.gov This spatial pattern points towards specific sources, such as a tributary of Lake Erie that was found to have very high levels of these compounds in its sediment. osti.govepa.gov

Temporal trends for many POPs show a general decline in environmental concentrations over the past decades due to regulations and bans. nih.govnih.gov For example, monitoring across Europe showed that concentrations of most legacy POPs declined significantly between 2003 and 2019. nih.gov While specific long-term trend data for this compound is limited, a 2019 monitoring report from Michigan indicated that its levels in fish were below quantification limits, which may suggest a decrease from levels reported in the 1970s and 1980s. michigan.gov

Anthropogenic and Natural Sources of this compound Release

This compound is not known to be commercially manufactured or to have natural sources. It is regarded as an industrial byproduct formed accidentally in high-temperature industrial and thermal processes involving chlorine. researchgate.netsmolecule.com

Key anthropogenic sources include:

Industrial Byproduct Formation: this compound has been identified as a byproduct in various industrial processes. aquaticmammalsjournal.orgsmolecule.com Research has specifically linked its formation to an industrial process that led to the contamination of fish in Germany's River Neckar. aquaticmammalsjournal.org It is also associated with the production of chlorinated solvents and plastics. smolecule.com Furthermore, it can be a minor photolytic transformation product of octachlorostyrene, another industrial byproduct.

Thermal Processes and Combustion: The compound can be generated during the thermal decomposition and combustion of certain chlorinated substances. nih.govnewcastle.edu.au Studies have shown that this compound is formed during the thermal oxidation of the pesticide dieldrin (B1670511). researchgate.netnih.gov The pyrolysis of another pesticide, endosulfan, has also been identified as a source of this compound. newcastle.edu.au These thermal processes can occur during waste incineration or in accidental fires at facilities where such chemicals are stored. researchgate.net

Table: Identified Sources of this compound

| Source Category | Specific Process | Description | Citation |

|---|---|---|---|

| Industrial Byproduct | Chlorinated Solvent/Plastic Production | Formed as an unintended byproduct during manufacturing. | smolecule.com |

| Specific Industrial Effluent | Identified as the source of contamination in the River Neckar. | aquaticmammalsjournal.org | |

| Photolytic Degradation | Formed from the breakdown of octachlorostyrene by light. | ||

| Thermal Processes | Combustion of Pesticides | Generated during the thermal oxidation of dieldrin and endosulfan. | researchgate.netnih.govnewcastle.edu.au |

| Incineration | May be produced during the incineration of waste containing chlorinated compounds. | researchgate.net |

Environmental Fate and Transport Processes of Pentachlorostyrene

Inter-Compartmental Exchange Dynamics of Pentachlorostyrene

The movement of this compound between air, water, and solid phases like soil and sediment is a critical aspect of its environmental persistence and distribution. agroparistech.fr These exchange dynamics are governed by the compound's inherent properties, such as its tendency to volatilize from water or bind to organic matter.

Generally, compounds with very low water solubility and some volatility tend to move from the water column into the atmosphere. However, the low vapor pressure of this compound suggests that this volatilization from water surfaces, while a potential transport process, may not be rapid. The exchange flux is also influenced by environmental factors such as temperature and wind speed. chemsrc.com For similar persistent organic pollutants, air-surface exchange can be seasonal, resulting in either net deposition or volatilization depending on temperature. researchgate.net Given its properties, this compound released into water would likely exhibit a tendency to partition out of the aqueous phase, with volatilization being one potential pathway.

The partitioning of this compound between water and sediment is heavily skewed towards the sediment phase due to its hydrophobic nature. This behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which indicates a substance's tendency to adsorb to the organic fraction of sediment and soil. epa.gov A high Koc value signifies strong binding to sediment particles, leading to its accumulation in the benthic zone of aquatic systems. rsc.org

For this compound, a high affinity for sediment is expected. One study focusing on Lake Ontario toxics reported a Koc value for PCS, indicating significant partitioning to sediment. epa.gov This strong adsorption to sediment means that, once introduced into an aquatic environment, this compound is likely to be removed from the water column and become concentrated in the sediment, which then acts as a long-term reservoir and a potential source for benthic organisms. figshare.com The equilibrium partitioning theory suggests that the concentration in the interstitial (pore) water within the sediment is the bioavailable fraction, which drives exposure to bottom-dwelling organisms. scholaris.ca

Table 2: Sediment-Water Partitioning Data for this compound (PCS) This table is interactive. Users can sort the data by clicking on the headers.

| Parameter | Value | System | Reference |

|---|---|---|---|

| K_oc_ (ug/kg) | 42,500 | Lake Ontario | epa.gov |

| Typical Organic Carbon (%) | 3.0 | Lake Ontario Sediment | epa.gov |

The uptake of non-ionized organic chemicals from soil by plants is largely influenced by the compound's lipophilicity, which is measured by the octanol-water partition coefficient (Kow). tugraz.at For this compound, a calculated Log Kow of 3.701 suggests it is a lipophilic compound. scholaris.ca

Generally, for lipophilic compounds like this compound, uptake into plant roots from the soil can occur. nih.gov The process often involves partitioning from the soil solution into the lipid-rich components of the root tissue. tugraz.at However, strong adsorption to soil organic matter (indicated by a high Koc) can reduce the concentration of the chemical in the soil solution, thereby limiting its bioavailability for plant uptake. scispace.com

Once inside the root, the potential for translocation to the aerial parts of the plant (stems and leaves) is often limited for highly lipophilic chemicals. tugraz.at These compounds tend to be sequestered within the root system and are not readily transported via the transpiration stream. Therefore, while root contamination is possible, significant translocation of this compound to the shoots and leaves of plants is less likely. This pattern results in higher bioaccumulation in the roots compared to the aerial parts of the plant. nih.gov

Water-Sediment Partitioning Behavior

Environmental Modeling of this compound Fate

To understand and predict the long-term behavior of chemicals like this compound, environmental fate and transport models are employed. googleapis.com These models use a chemical's physical and chemical properties to simulate its distribution and persistence in a defined environment.

High-resolution multi-species (HR-MS) models are advanced computational tools designed to assess the environmental fate of chemicals that can convert into other species (e.g., through degradation). These models feature a detailed description of the environment, including stratified air, soil, and sediment compartments, as well as a vegetation compartment. This level of detail is particularly valuable for accurately simulating the fate of chemicals where significant environmental concentration gradients are expected.

Predictive environmental models, often in the form of multimedia fugacity models, are used to forecast the distribution of a chemical across various environmental compartments such as air, water, soil, and sediment. These models are built on the principle of fugacity (the "escaping tendency" of a chemical) and use key physicochemical properties as inputs to calculate concentrations and fluxes between compartments.

The essential inputs for predicting the environmental distribution of this compound include its vapor pressure, water solubility, octanol-water partition coefficient (Kow), and organic carbon-water partition coefficient (Koc). Using the values presented in Table 1, a model could predict that this compound, when released into the environment, will predominantly partition to soil and sediment due to its high Koc and Kow values and low water solubility. Its low vapor pressure suggests that while some atmospheric transport is possible, it is less likely to exist in high concentrations in the vapor phase. Such models are crucial tools for risk assessment, as they can estimate predicted environmental concentrations (PECs) which can then be compared to toxicity thresholds to evaluate potential risks.

Application of High-Resolution Multi-Species Models

Persistence and Long-Range Environmental Transport Potential of this compound

This compound is a member of the chlorinated styrenes group, which are recognized for their persistence in the environment. smolecule.com Its chemical structure and properties contribute to its resistance to degradation, leading to a prolonged presence in various environmental compartments. This persistence, combined with its potential for bioaccumulation, raises concerns about its long-term ecological impact.

Research has shown that polychlorinated styrenes, including this compound, are often byproducts of high-temperature industrial processes that involve chlorine, such as in the production of certain metals and the incineration of chlorinated waste. researchgate.netnih.gov Once released, these compounds can enter environmental systems and persist for extended periods.

Research Findings on Persistence and Bioaccumulation

Studies have investigated the bioaccumulation potential of chlorinated styrenes. The potential for these compounds to accumulate in living tissues is significant, as indicated by their physicochemical properties. epa.gov The high lipophilicity of these compounds, meaning their tendency to dissolve in fats and lipids, is a key factor in their bioaccumulation.

One study determined the partition coefficients (log P) for a series of six chlorinated styrenes, including this compound. The resulting log P values ranged from 6.86 to 7.68, which signals a very high potential for bioaccumulation. epa.gov These values are comparable to those of well-known persistent and bioaccumulative substances like DDT. epa.gov Further research has confirmed the bioaccumulation potential of this compound. midlandresolution.com

Evidence of this compound's persistence and bioaccumulation in real-world ecosystems comes from monitoring studies. Residues of various polychlorinated styrenes have been quantified in fish from different areas of the North Atlantic. researchgate.net In some fish oil samples, 2,3,4,5,6-pentachlorostyrene was identified as one of the main components, alongside other compounds like hexachlorostyrene and octachlorostyrene (B1206481). researchgate.netresearchgate.net It has also been included in fish contaminant monitoring programs in the Great Lakes region. michigan.govepa.gov For instance, a 1980 sample of fish from Saginaw Bay in Lake Huron showed a significant concentration of related chlorinated styrenes. epa.gov

The acute toxicity of this compound to aquatic organisms further underscores the environmental risk associated with its persistence.

Table 1: Acute Toxicity of this compound to Nitocra spinipes

| Compound | 96-hour LC50 (mg/L) |

|---|---|

| This compound | 0.056 epa.gov |

LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of the test organisms within the stated time period.

Long-Range Environmental Transport

The physicochemical properties that contribute to this compound's persistence also facilitate its long-range environmental transport. figshare.com Persistent organic pollutants (POPs) can be transported over vast distances from their sources via atmospheric currents and oceanic circulation, a phenomenon sometimes called the "grasshopper effect". boell.orgundp.org This allows them to reach remote ecosystems, such as the Arctic and high-altitude mountain regions, far from any direct industrial or agricultural sources. researchgate.netresearchgate.net

The detection of this compound in remote high mountain lakes across Europe provides strong evidence of its capacity for long-range atmospheric transport and subsequent deposition. researchgate.net Similarly, studies have documented the presence of other persistent organic pollutants in the Arctic, transported from lower latitudes. researchgate.net While specific data on the atmospheric half-life of this compound is scarce, the properties of related compounds suggest it is sufficiently stable to remain in the atmosphere for extended periods, allowing for transport across continents. nih.govresearchgate.net For example, the estimated atmospheric half-life for the related compound octachlorostyrene is about 15 days. nih.gov

The potential for long-range transport is also evaluated using modeling. A POP score, which considers factors like structural atoms, degree of halogenation, and internal connectivity, can be calculated to estimate a chemical's persistence and transport potential.

Table 2: POP Score Components for this compound (PtCS)

| Component | Value |

|---|---|

| Structural Atoms (SA) | -1.418 amazonaws.com |

| Degree of Halogenation (CX) | 3.701 amazonaws.com |

| Degree of Internal Connectivity (XS) | 1.172 amazonaws.com |

| Calculated POP Score | 3.456 amazonaws.com |

This scoring system is used to screen chemicals for their potential to be Persistent Organic Pollutants.

The presence of this compound and other chlorinated compounds in the Great Lakes ecosystem further illustrates the potential for transport and deposition far from the original source. epa.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3,4,5,6-pentachlorostyrene |

| DDT |

| Hexachlorostyrene |

| Octachlorostyrene |

Degradation Mechanisms and Pathways of Pentachlorostyrene

Abiotic Degradation Processes of Pentachlorostyrene

Abiotic degradation involves the chemical transformation of this compound through non-living environmental factors. noack-lab.com Key abiotic processes include photodegradation, thermal degradation, and hydrolysis. noack-lab.comscispace.com These processes are influenced by factors such as sunlight, temperature, and the presence of water. noack-lab.comscispace.comcabidigitallibrary.org

Photodegradation is the breakdown of chemical compounds by light energy. researchgate.net For many organic pollutants, this process is initiated by the absorption of ultraviolet (UV) radiation from sunlight, leading to the cleavage of chemical bonds. scispace.comresearchgate.net The rate and mechanism of photodegradation are influenced by factors such as light intensity, pH, and the presence of other substances in the environment that can act as photosensitizers. mdpi.com

The photodegradation of chlorinated compounds can involve the attack by hydroxyl radicals (·OH) and superoxide (B77818) radicals (·O2−), which are highly reactive species generated during photocatalysis. mdpi.comgdut.edu.cn The process often follows pseudo-first-order kinetics, where the degradation rate is proportional to the concentration of the pollutant. nih.gov Studies on similar chlorinated aromatic compounds, such as pentachlorophenol (B1679276) (PCP), have shown that photodegradation is enhanced at higher pH levels. nih.gov The quantum yield, a measure of the efficiency of a photochemical reaction, can also be determined to quantify the degradation process. nih.gov

Table 1: Factors Influencing Photodegradation

| Factor | Description |

|---|---|

| Light Intensity | Higher light intensity generally increases the rate of photodegradation. mdpi.com |

| pH | The pH of the medium can significantly affect the degradation rate, often accelerating it in alkaline conditions for chlorinated phenols. nih.gov |

| Photosensitizers | Substances that absorb light and transfer the energy to the target compound, enhancing its degradation. |

| Reactive Oxygen Species (ROS) | Highly reactive species like hydroxyl and superoxide radicals that directly attack and break down the pollutant molecule. mdpi.comgdut.edu.cn |

Thermal degradation is the breakdown of molecules at elevated temperatures. This process is particularly relevant in industrial settings and during waste incineration. The thermal decomposition of chlorinated organic compounds can lead to the formation of various transformation products, some of which may also be toxic. researchgate.net

For instance, the thermal treatment of materials containing chlorinated compounds can result in the formation of other chlorinated substances. Research on the thermal decomposition of the pesticide dieldrin (B1670511) revealed the formation of this compound (PCS) and hexachlorostyrene (HCS) as toxic combustion by-products. researchgate.netresearchgate.net The degradation process typically involves a series of reactions, including bond scission and rearrangement, which are dependent on the temperature and the presence of oxygen. nih.gov In an oxygen-rich environment, the final decomposition products are often carbon dioxide and water, whereas in the absence of oxygen, a variety of smaller organic molecules can be formed. nih.gov

Studies on small molecules have shown that significant degradation can occur at temperatures as high as 250°C, leading to a substantial alteration of the chemical profile and the formation of numerous transformation products. scripps.edu

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. researchgate.net The susceptibility of a compound to hydrolysis depends on its chemical structure and the pH of the surrounding medium. vscht.cz For many organic compounds, hydrolysis can be a significant degradation pathway in aquatic environments. cabidigitallibrary.org

While specific data on the hydrolytic degradation of this compound is limited, the principles of hydrolysis for similar compounds can be considered. The process can be influenced by acidic or basic conditions, and in some cases, it can be autocatalytic, where a product of the reaction catalyzes further degradation. scispace.com For some compounds, different degradation products can be formed in solid-state versus solution-based hydrolytic tests, highlighting the importance of considering the physical state of the substance. vscht.cz

Thermal Degradation and Formation of Transformation Products

Biotic Degradation of this compound

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. nih.govgw-project.org This process is a crucial mechanism for the removal of many environmental pollutants. nih.gov

Microorganisms play a vital role in the breakdown of persistent organic pollutants in soil and water. nih.govnih.gov The ability of microbial communities to degrade a specific compound depends on various factors, including the presence of appropriate enzymes, nutrient availability, and environmental conditions like temperature and pH. nih.gov

The degradation of chlorinated aromatic compounds by microorganisms has been widely studied. For example, the white-rot fungus Phanerochaete chrysosporium has been shown to effectively degrade pentachlorophenol (PCP), a compound structurally related to this compound. nih.gov This degradation can be facilitated by the fungus's lignin-degrading system. nih.gov Similarly, various bacterial strains have been identified that can break down complex aromatic hydrocarbons. nih.govmdpi.com Microbial consortia, or communities of different microorganisms, can often achieve more efficient degradation of complex mixtures of pollutants than single strains. frontiersin.org The process of bioremediation leverages this microbial capacity to clean up contaminated sites. mdpi.com

Table 2: Microorganisms Involved in the Degradation of Chlorinated Aromatic Compounds

| Microorganism | Compound Degraded | Reference |

|---|---|---|

| Phanerochaete chrysosporium | Pentachlorophenol (PCP) | nih.gov |

| Pseudomonas fluorescens | Aldrin/Dieldrin | frontiersin.org |

| Trichoderma viride | Aldrin/Dieldrin | frontiersin.org |

| Pleurotus ostreatus | Aldrin/Dieldrin | frontiersin.org |

| Clostridium bifermentans | Dieldrin | frontiersin.org |

The breakdown of organic compounds by microorganisms is carried out by specific enzymes. nih.gov Biotransformation is the chemical modification of a substance by an organism, often resulting in less toxic and more water-soluble compounds that can be more easily excreted. researchgate.netmdpi.comnih.gov

Enzymatic reactions are central to the biodegradation of xenobiotics (foreign chemical substances). researchgate.net These reactions are often categorized into Phase I and Phase II metabolism. Phase I reactions, frequently catalyzed by cytochrome P450 enzymes, introduce or expose functional groups like hydroxyl (-OH). researchgate.net Phase II reactions then conjugate these modified compounds with endogenous molecules, increasing their water solubility. researchgate.net

For chlorinated compounds, enzymes such as lignin (B12514952) peroxidases, produced by fungi like P. chrysosporium, can initiate the oxidation process. nih.govmdpi.com The efficiency of these enzymatic transformations can be influenced by factors like temperature and pH. mdpi.com In some cases, enzymatic treatment can be combined with other processes to enhance the biotransformation of complex materials. mdpi.com

Microbial Degradation in Environmental Matrices

Characterization of this compound Degradation Productsnih.govfigshare.com

The characterization of degradation products is a critical step in understanding the environmental fate and potential impact of this compound (PCS). Various analytical techniques are employed to identify and quantify the chemical species that result from the breakdown of PCS under different environmental conditions. These studies are essential for elucidating the degradation pathways and assessing the persistence of associated compounds.

Research into the degradation of highly chlorinated compounds, such as polychlorinated styrenes, relies heavily on sophisticated analytical instrumentation. The primary techniques for separating and identifying these degradation products are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). nih.govfrontiersin.orgisodetect.de High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown degradants with high accuracy. americanpharmaceuticalreview.commdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used for the structural elucidation of isolated degradation products. nih.govnih.govnih.gov

Studies on the environmental and metabolic fate of related polychlorinated styrenes, such as octachlorostyrene (B1206481), provide significant insight into the likely degradation products of this compound. Photodegradation is a key abiotic process. For instance, the photolysis of octachlorostyrene has been shown to yield a range of less-chlorinated styrenes as major transformation products. nih.gov This occurs through a process of reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring.

Key research findings have identified several degradation products originating from more highly chlorinated styrenes, which are indicative of the types of compounds that would be formed from this compound degradation.

Identified Degradation Products from Polychlorinated Styrenes

The following table summarizes the degradation products identified from related polychlorinated styrenes, which are relevant for understanding the environmental breakdown of this compound.

| Precursor Compound | Degradation Process | Identified Products | Analytical Method | Reference |

| Octachlorostyrene | Photolysis | Heptachlorostyrene, Hexachlorostyrene, this compound, Tetrachlorostyrene | Not Specified | nih.gov |

| Octachlorostyrene | Metabolism (in rats) | Pentachlorophenyldichloroacetic acid, Heptachlorostyrene | Not Specified | nih.gov |

| Dieldrin | Thermal Decomposition | This compound (PCS), Hexachlorostyrene (HCS) | Not Specified | figshare.com |

| This table is based on available data for related compounds and processes that also produce or degrade this compound. |

Analysis of environmental samples has also confirmed the presence of various chlorostyrene congeners. In fish and fish oils from the North Atlantic, a range of polychlorinated styrenes were quantified, including one this compound isomer, three hexachlorostyrene isomers, six heptachlorostyrene isomers, and octachlorostyrene. researchgate.net Specifically, 2,3,4,5,6-pentachlorostyrene was identified as a main component in some fish oil samples. researchgate.net The characterization in these studies was typically performed using gas chromatography-mass spectrometry (GC-MS). researchgate.net

The degradation of analogous chlorinated aromatic compounds, like pentachlorophenol (PCP), further supports the pathway of reductive dechlorination. Bacterial degradation of PCP leads to the formation of tetrachlorophenols and other less-chlorinated phenols. nih.govresearchgate.net This suggests that microbial degradation of this compound would likely proceed through similar dechlorination steps, yielding tetrachlorostyrenes and subsequently even less chlorinated congeners.

Summary of Analytical Techniques for Characterization

The table below outlines the primary analytical methods used in the characterization of degradation products of chlorinated compounds.

| Analytical Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile degradation products like less-chlorinated styrenes. nih.govisodetect.de |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of a wide range of degradation products, including those that are less volatile or thermally labile. mdpi.comresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements to determine the precise elemental composition of novel or unexpected degradation products. americanpharmaceuticalreview.commdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of purified degradation products to confirm their chemical structure. nih.govnih.govfrontiersin.org |

| This table summarizes common analytical methodologies in the field. |

Bioaccumulation and Biomagnification of Pentachlorostyrene in Ecosystems

Bioaccumulation in Aquatic Biota

Pentachlorostyrene has been detected in various components of aquatic ecosystems, indicating its bioavailability and propensity for accumulation in water-dwelling organisms. aquaticmammalsjournal.orgmichigan.govmidlandresolution.com Studies of fish from the Great Lakes region and other industrial areas have identified this compound and other chlorostyrene isomers as contaminants in their tissues. michigan.govepa.gov The presence of PCS in fish is a clear indicator of its capacity to bioaccumulate in aquatic life.

The uptake and internalization of this compound in aquatic organisms are governed by the same mechanisms that apply to other hydrophobic organic pollutants. epa.govmdpi.com The primary routes of exposure are direct uptake from the water across respiratory surfaces, such as gills, and ingestion of contaminated food and sediment. epa.govmdpi.com

For organisms like fish, passive diffusion across the gill membrane is a significant pathway. mdpi.com This process is driven by the concentration gradient between the water and the organism's tissues. As a lipophilic compound, this compound readily partitions from the aqueous environment into the lipid-rich tissues of aquatic biota. epa.gov

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. When a contaminant's concentration increases with each step up the food chain, it is known as biomagnification or trophic magnification. colostate.edu This phenomenon is quantified using metrics like the Biomagnification Factor (BMF) or the Trophic Magnification Factor (TMF). A TMF value greater than 1 indicates that the chemical biomagnifies in the food web. pops.intnih.gov

Uptake and Internalization Mechanisms in Aquatic Organisms

Bioaccumulation in Terrestrial Biota

Information on the bioaccumulation of this compound in terrestrial ecosystems is sparse. midlandresolution.com The principles of food chain bioaccumulation are considered applicable to terrestrial systems, but direct measurements of PCS in terrestrial organisms are not well-documented. midlandresolution.com

Research on the related compound octachlorostyrene (B1206481) (OCS) provides the best available proxy. OCS has been detected in the tissues and eggs of terrestrial birds, such as blue tits and great tits, as well as in mammals like the hedgehog. nih.govresearchgate.netresearchgate.netresearchgate.net In these animals, the highest concentrations were typically found in adipose tissue and the liver, which is consistent with the lipophilic nature of the compound. nih.govresearchgate.netresearchgate.net These findings suggest that chlorostyrenes, including this compound, can enter and move through terrestrial food webs, from soil and invertebrates to higher-level consumers. ck12.orglibretexts.org

| Terrestrial Species | Compound Detected | Mean Concentration (ng/g wet weight) | Tissue Sampled | Reference |

|---|---|---|---|---|

| Blue Tit (Parus caeruleus) | Octachlorostyrene (OCS) | 1.24 | Eggs | nih.govresearchgate.net |

| Great Tit (Parus major) | Octachlorostyrene (OCS) | 3.24 | Adipose Tissue | nih.govresearchgate.net |

| Hedgehog (Erinaceus europaeus) | Octachlorostyrene (OCS) | 0.34 | Adipose Tissue | nih.govresearchgate.net |

| Hedgehog (Erinaceus europaeus) | Octachlorostyrene (OCS) | 0.39 | Liver | nih.govresearchgate.net |

This table presents data for Octachlorostyrene (OCS) as a proxy due to the lack of available data for this compound in terrestrial biota.

Bioamplification Phenomena Associated with this compound

Bioamplification is another term for biomagnification, describing the increase in the concentration of a substance in organisms at successively higher levels in a food chain. pops.int For a persistent and lipophilic compound like this compound, the potential for bioamplification exists because it is readily stored in fatty tissues and is not easily metabolized or excreted. aquaticmammalsjournal.orgepa.gov As smaller organisms are consumed by larger ones, the accumulated burden of PCS is transferred and becomes more concentrated. This process leads to the highest concentrations occurring in top predators of both aquatic and terrestrial food webs. aquaticmammalsjournal.org While the phenomenon is expected for PCS based on its chemical properties, specific field studies quantifying this effect across multiple trophic levels are lacking.

Environmental and Biological Factors Governing this compound Bioaccumulation and Biomagnification Potential

Several interconnected factors determine the extent to which this compound bioaccumulates and biomagnifies in ecosystems. These can be broadly categorized into chemical, biological, and environmental factors.

| Factor Category | Specific Factor | Influence on Bioaccumulation/Biomagnification of PCS |

|---|---|---|

| Chemical Properties | Lipophilicity (High Log Kow) | High affinity for lipids drives partitioning into fatty tissues of organisms, promoting accumulation. epa.gov |

| Persistence | Resistance to degradation (metabolic, chemical, photolytic) allows the compound to remain in organisms and the environment for longer periods, increasing the potential for transfer up the food chain. colostate.edu | |

| Biological Factors | Lipid Content | Organisms with higher fat content can accumulate higher concentrations of lipophilic compounds like PCS. ck12.org |

| Trophic Level | Organisms at higher trophic levels consume prey that have already accumulated PCS, leading to magnification. | |

| Metabolism | A slow rate of metabolic breakdown and excretion prevents the organism from efficiently clearing the compound, leading to a higher net accumulation. researchgate.net | |

| Age and Size | Older, larger organisms have had more time to accumulate contaminants and may consume more food, often leading to higher body burdens. | |

| Feeding Habits | The specific diet of an organism determines its primary route of exposure to PCS from contaminated food sources. researchgate.net | |

| Environmental Factors | Temperature | Can influence metabolic rates of organisms and degradation rates of the chemical in the environment, with lower temperatures in regions like the Arctic potentially slowing degradation and increasing persistence. nih.gov |

| pH | Can affect the speciation and bioavailability of chemicals, although this is more critical for ionizable compounds than for neutral organic compounds like PCS. |

Ecotoxicological Implications of Pentachlorostyrene

Aquatic Ecotoxicology of Pentachlorostyrene

The primary concern for chlorinated compounds like this compound in aquatic environments is their potential for toxicity to aquatic organisms and their persistence, which can lead to long-term ecological effects. nih.govmdpi.com

Acute toxicity is typically assessed over a short period (e.g., 96 hours for fish) and determines the concentration that is lethal to 50% of the test organisms (LC50). europa.eu Chronic toxicity studies are conducted over a longer portion of the organism's life cycle and assess sublethal endpoints such as growth and reproduction. europa.eu For instance, studies on other chlorinated compounds have established no-observed-effect concentrations (NOECs), which are the highest concentration at which no adverse effects are observed. nih.gov

Given the classification of octachlorostyrene (B1206481) as very toxic to aquatic life, it is plausible that this compound exhibits similar hazardous properties. nih.gov The general toxicity of chlorinated hydrocarbons suggests that this compound could pose a risk to various trophic levels in aquatic ecosystems, including fish, invertebrates (like Daphnia), and algae. researchgate.netepa.gov

Table 1: Aquatic Toxicity Classification for Octachlorostyrene (as a surrogate for this compound)

| Hazard Statement | Classification | Source |

| Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard | nih.gov |

| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | nih.gov |

Note: This data is for Octachlorostyrene and is used as a surrogate due to the lack of specific data for this compound.

Mesocosm studies, which are controlled, outdoor experiments that simulate a natural environment on a smaller scale, are valuable for assessing the effects of chemicals on aquatic communities and ecosystems. researchgate.netwisc.edu Such studies allow researchers to observe interactions between different species and trophic levels that cannot be captured in single-species laboratory tests. awi.de

No specific mesocosm studies focusing on this compound were found in the available literature. However, mesocosm research on other persistent organic pollutants (POPs) has demonstrated significant impacts on plankton communities, which form the base of the aquatic food web. awi.de For example, changes in phytoplankton and zooplankton populations can occur, leading to cascading effects throughout the ecosystem. journalijdr.com Given the persistent and potentially toxic nature of chlorinated styrenes, it is conceivable that this compound could alter the structure and function of aquatic communities in a mesocosm setting. industrialchemicals.gov.au

Functional ecotoxicology examines the effects of contaminants on ecosystem processes, such as primary production, decomposition, and nutrient cycling. awchome.ca The introduction of a toxic substance like this compound could potentially disrupt these fundamental processes.

For example, toxicity to algae and aquatic plants would directly impact primary productivity, which is the foundation of the aquatic food web. nh.gov Inhibition of microbial decomposers could slow down the breakdown of organic matter, affecting nutrient availability for other organisms. The bioaccumulation of chlorinated styrenes in organisms can also lead to biomagnification, where the concentration of the toxin increases at higher trophic levels, posing a greater risk to predators. smolecule.com

Community and Ecosystem-Level Responses in Mesocosms

Terrestrial Ecotoxicology of this compound

The terrestrial ecotoxicology of this compound is also not well-documented. However, based on the behavior of other chlorinated compounds, some potential impacts can be inferred.

Soil microorganisms are crucial for maintaining soil health and fertility through processes like nutrient cycling and organic matter decomposition. free.fr The introduction of persistent and toxic chemicals can disrupt these microbial communities. nih.gov

Studies on other chlorinated organic compounds, such as pentachlorophenol (B1679276) (PCP), have shown that they can alter the structure and function of soil microbial communities. nih.gov For example, high concentrations of PCP have been found to reduce the abundance of certain bacteria involved in nutrient cycling. nih.gov It is plausible that this compound, due to its chemical nature, could have similar inhibitory effects on soil microorganisms, potentially leading to reduced soil fertility and altered nutrient dynamics. The impact of such chemicals can be influenced by soil properties like organic matter content and pH. scirp.org

Terrestrial invertebrates, such as earthworms and arthropods, play vital roles in soil structure, aeration, and decomposition. free.fr These organisms can be exposed to soil contaminants through direct contact and ingestion of soil. Research on other pesticides has shown that they can have lethal and sublethal effects on these invertebrates. southampton.ac.uk For instance, some insecticides have been shown to cause pronounced and persistent effects on earthworm and collembola populations. southampton.ac.uk

The phytotoxicity of this compound has not been specifically studied. However, some chlorinated compounds have been shown to be toxic to plants. researchgate.net Potential effects could include inhibited seed germination, reduced growth, and other signs of stress. awchome.ca Given that this compound is a chlorinated hydrocarbon, its potential to adversely affect terrestrial plants cannot be ruled out.

Impact on Soil Microbial Communities

Sub-Organismal and Cellular Ecotoxicity Mechanisms

Limited specific data exists on the sub-organismal and cellular ecotoxicity mechanisms of this compound itself. However, research on related chlorostyrenes, such as octachlorostyrene, provides insight into the potential toxicological pathways. Studies on octachlorostyrene have demonstrated various biochemical and histological changes in rats. For instance, exposure to octachlorostyrene has been associated with liver hypertrophy, hepatic microsomal enzyme induction, and elevations in serum cholesterol, total protein, and potassium. researchgate.netnih.gov Histological alterations in the liver and thyroid have also been observed at relatively low concentrations. nih.gov

At the cellular level, toxins can inflict injury directly or indirectly. Indirect mechanisms may involve the biotransformation of a toxin into a more toxic form or the creation of abnormalities in biological systems that lead to further dysfunction. aquaticmammalsjournal.org For persistent organic pollutants, a common mechanism of toxicity involves oxidative stress, where an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive intermediates results in cellular damage. researchgate.net While specific studies on this compound are scarce, it is plausible that it shares similar mechanisms of toxicity with other chlorinated hydrocarbons, which are known to interfere with cellular processes and cause adverse effects at the sub-organismal level.

Table 1: Summary of Potential Sub-Organismal and Cellular Effects of Chlorostyrenes

| Effect | Observation | Compound Studied |

| Biochemical | Liver hypertrophy and hepatic microsomal enzyme induction. | Octachlorostyrene |

| Elevations in serum cholesterol, total protein, and potassium. | Octachlorostyrene | |

| Histological | Changes in the liver and thyroid. | Octachlorostyrene |

| Cellular | Potential for oxidative stress and subsequent cellular damage. | General mechanism for POPs |

Ecological Risk Assessment Frameworks for this compound

An ecological risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of human activities on the environment. researchgate.net The framework for an ERA provides a structure for evaluating scientific information on the adverse effects of stressors, such as chemical contaminants, on the environment. epa.gov For a substance like this compound, which is a persistent organic pollutant, the ERA process is crucial for understanding and managing its potential ecological impacts.

The ERA framework generally consists of three main phases:

Problem Formulation: This initial phase involves identifying the goals of the assessment, the scope of the assessment, and developing a conceptual model. researchgate.net For this compound, this would involve identifying it as a stressor, determining the ecosystems potentially at risk, and defining the ecological effects to be evaluated. researchgate.net

Analysis Phase: This phase has two key components:

Exposure Assessment: This involves quantifying the contact of the stressor with the ecological receptors. For this compound, this would include determining its environmental fate and transport, identifying exposure pathways, and measuring or estimating its concentrations in various environmental media.

Effects Assessment (Hazard Characterization): This component evaluates the potential for the stressor to cause adverse effects on the identified ecological receptors. This involves gathering ecotoxicity data from laboratory and field studies to establish a cause-and-effect relationship between this compound and adverse ecological responses. europa.eu

Risk Characterization: In the final phase, the information from the analysis phase is integrated to estimate the likelihood and magnitude of adverse ecological effects. researchgate.net This involves comparing the exposure levels to the effects thresholds to determine the risk. The uncertainties in the assessment are also described in this phase. researchgate.net

The ERA framework is an iterative process, allowing for the incorporation of new information as it becomes available. researchgate.net This structured approach helps risk managers to make informed decisions to protect ecosystems from the harmful effects of chemicals like this compound.

Table 2: Components of an Ecological Risk Assessment Framework

| Phase | Key Components | Application to this compound |

| Problem Formulation | - Hazard Identification | Identifying this compound as a persistent organic pollutant. |

| - Identification of Ecosystems at Risk | Determining vulnerable aquatic and terrestrial environments. | |

| - Selection of Assessment Endpoints | Choosing relevant ecological parameters to measure (e.g., fish reproduction, benthic invertebrate survival). | |

| Analysis Phase | - Exposure Assessment | Modeling the environmental distribution and bioaccumulation of this compound. |

| - Effects Assessment | Reviewing toxicity data on this compound and related compounds. | |

| Risk Characterization | - Risk Estimation | Comparing predicted environmental concentrations to no-effect concentrations. |

| - Risk Description | Summarizing the potential for adverse ecological effects and the associated uncertainties. |

Advanced Analytical Methodologies for Pentachlorostyrene Quantification and Characterization

Advanced Sample Preparation Techniques for Environmental Matrices

For the analysis of pentachlorostyrene and related chlorinated compounds in environmental matrices like soil, water, and biological tissues, a variety of advanced sample preparation techniques can be employed. These include:

Solid-Phase Extraction (SPE): This is a widely used technique for sample clean-up and concentration. researchgate.netresearchgate.net It involves passing a liquid sample through a solid adsorbent material that retains the analyte of interest, which is then eluted with a small volume of solvent. researchgate.net Automated SPE systems can further enhance reproducibility and reduce manual error. nih.gov

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. researchgate.netmdpi.com The analytes partition onto the fiber and are then thermally desorbed directly into a gas chromatograph. jfda-online.com

Matrix Solid-Phase Dispersion (MSPD): This method involves blending the sample directly with a solid support and packing the mixture into a column. The analytes are then eluted, combining extraction and clean-up into a single step. researchgate.net

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, this technique uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples quickly and with less solvent than traditional methods.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, initially developed for pesticide residue analysis, involves a two-step process of salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (dSPE) for clean-up. mdpi.compjoes.com It is known for its speed and low solvent usage. pjoes.com

The choice of sample preparation technique depends on the specific matrix, the concentration of this compound, and the subsequent analytical instrumentation to be used. mdpi.com

Chromatographic Separation Techniques

Chromatography is a fundamental separation technique that is central to the analysis of this compound. organomation.com It involves the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. advancechemjournal.com

Gas Chromatography (GC) Applications

The analysis of this compound and other chlorostyrenes in environmental samples such as fish and soil has been successfully achieved using high-resolution gas chromatography. researchgate.netosti.govmidlandresolution.com Capillary columns are commonly utilized for their high separation efficiency. researchgate.net The separated compounds are then detected by a suitable detector, most commonly a mass spectrometer. researchgate.netosti.gov

Liquid Chromatography (LC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase. advancechemjournal.com Its main advantage over GC is its applicability to a wider range of compounds, including those that are non-volatile or thermally labile. advancechemjournal.com

While GC is more commonly cited for this compound analysis, LC methods can also be developed. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, is a common mode of separation. nih.gov The selection of the mobile phase composition is critical for achieving the desired separation. jfda-online.com For complex samples, LC can be coupled with tandem mass spectrometry (LC-MS/MS) to provide high selectivity and sensitivity. researchgate.netmeasurlabs.com

Mass Spectrometric Detection and Identification

GC-MS and GC-MS/MS Methodologies

For even greater selectivity and to overcome complex matrix effects, triple quadrupole gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. thermofisher.comuctm.edu In this technique, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion is monitored in the third quadrupole. uctm.edu This multiple reaction monitoring (MRM) mode significantly enhances the signal-to-noise ratio, allowing for very low detection limits. uctm.edu

| Parameter | GC-MS (SIM) | GC-MS/MS (MRM) |

| Principle | Monitors specific ions of the target analyte. uctm.edu | Monitors a specific fragmentation transition of the target analyte. uctm.edu |

| Selectivity | High | Very High thermofisher.com |

| Sensitivity | Good | Excellent uctm.edu |

| Matrix Interference | Can be an issue in complex samples. uctm.edu | Significantly reduced. thermofisher.com |

| Application | Routine monitoring, less complex matrices. | Trace-level analysis in complex matrices. uctm.edu |

Table 1: Comparison of GC-MS and GC-MS/MS for this compound Analysis.

LC-MS and LC-MS/MS Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of a wide range of environmental contaminants. researchgate.netmdpi.com While GC-MS is more prevalent for this compound, LC-MS/MS offers a viable alternative, particularly for complex sample matrices where derivatization for GC analysis is not desired. nih.govresearchgate.net

In LC-MS/MS, the eluent from the LC column is introduced into an ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions of the analyte. nih.govspringernature.com These ions are then analyzed by a tandem mass spectrometer, typically a triple quadrupole, using multiple reaction monitoring (MRM) for high selectivity and sensitivity. nih.govmeasurlabs.com The use of an isotope-labeled internal standard can help to mitigate matrix effects and improve the accuracy of quantification. nih.govnih.gov

| Parameter | LC-MS | LC-MS/MS |

| Principle | Separates compounds by LC and detects molecular ions by MS. creative-proteomics.com | Separates by LC, followed by fragmentation and detection of specific transitions. measurlabs.com |

| Selectivity | Moderate, can be affected by co-eluting compounds. creative-proteomics.com | High, due to the specificity of MRM transitions. measurlabs.com |

| Sensitivity | Good | Excellent, suitable for trace analysis. measurlabs.com |

| Matrix Effects | Can be significant. | Reduced through MRM and use of internal standards. nih.gov |

| Applicability | Known target compounds in relatively clean samples. creative-proteomics.com | Complex mixtures and trace-level quantification. measurlabs.com |

Table 2: Comparison of LC-MS and LC-MS/MS for the Analysis of Chlorinated Compounds.

High-Resolution Mass Spectrometry for this compound Analysis

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the trace analysis of halogenated compounds like this compound in complex environmental and biological matrices. mdpi.comnih.gov Unlike low-resolution mass spectrometry (LRMS), which measures mass-to-charge ratios (m/z) to the nearest whole number (nominal mass), HRMS provides highly accurate mass measurements, typically to four or five decimal places. bioanalysis-zone.comchromatographyonline.com This capability, known as exact mass measurement, allows for the determination of the elemental composition of an analyte with a high degree of confidence, significantly reducing the risk of false positives from isobaric interferences (different compounds with the same nominal mass). mdpi.combioanalysis-zone.com

The primary advantage of HRMS in this compound analysis is its high selectivity and specificity. chromatographyonline.com By measuring the exact mass of the molecular ion and its characteristic fragment ions, analysts can distinguish this compound from a multitude of other co-extracted compounds present in a sample. spectralworks.com This is particularly crucial in environmental monitoring where sample matrices are often complex. oup.com Techniques such as gas chromatography coupled with HRMS (GC-HRMS) are frequently employed, combining the excellent separation power of GC with the precise mass identification of HRMS. nih.govoup.com

Modern HRMS instruments, including Time-of-Flight (ToF) and Orbitrap-based systems, offer high resolving power (often exceeding 10,000) and sensitivity, enabling the detection and quantification of this compound at very low concentrations. spectralworks.comoup.com The full-scan data acquisition mode of HRMS instruments allows for both targeted quantification of known compounds like this compound and non-targeted or suspect screening for other potential contaminants in a single analytical run. mdpi.comresearchgate.net This retrospective analysis capability is a significant advantage over traditional targeted methods like triple quadrupole mass spectrometry. mdpi.com

Research has demonstrated the suitability of HRMS for the routine analysis of various halogenated flame retardants and related compounds. nih.govoup.com For instance, methods developed for similar halogenated compounds show that HRMS can achieve detection limits in the picogram range, which is compliant with the stringent concentration levels stipulated by regulatory bodies for persistent organic pollutants. mdpi.comoup.com

Table 1: HRMS Parameters for Analysis of Halogenated Styrenes This table is illustrative and provides typical parameters for the analysis of halogenated compounds similar to this compound.

| Parameter | Value/Description | Purpose |

| Instrumentation | Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-Orbitrap, Q-ToF) | Provides separation and high-accuracy mass detection. |

| Ionization Mode | Electron Ionization (EI), Negative Chemical Ionization (NCI) | EI provides characteristic fragmentation patterns; NCI can offer higher sensitivity for electrophilic compounds. |

| Resolving Power | >10,000 (10% valley definition) | To resolve target analytes from matrix interferences. oup.com |

| Mass Accuracy | < 5 ppm | Ensures high confidence in identification by determining elemental composition. chromatographyonline.com |

| Acquisition Mode | Full Scan / Targeted SIM | Full scan allows for retrospective analysis; targeted SIM maximizes sensitivity for specific ions. mdpi.com |

| Monitored Ions | Exact m/z of molecular ion cluster (e.g., for C₈H₃Cl₅) and key fragment ions | Provides confirmation of identity and enables quantification. |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. ¹H NMR can provide information about the protons on the vinyl group and any remaining proton on the aromatic ring, while ¹³C NMR identifies the different carbon environments within the molecule. For a specific isomer of this compound, the number of signals, their chemical shifts, and coupling constants provide a unique fingerprint for structural confirmation. mdpi.com

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. numberanalytics.comugr.es The IR and Raman spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to C-Cl stretching vibrations on the aromatic ring, C=C stretching of the vinyl group, and various C-H and C-C vibrations of the styrene (B11656) backbone. ugr.es Fourier Transform Infrared (FTIR) spectroscopy is a common method for obtaining high-quality IR spectra. ugr.es

X-ray Diffraction (XRD) : For this compound in its solid, crystalline form, single-crystal XRD provides the ultimate proof of structure by determining the precise spatial arrangement of every atom in the molecule and its orientation within the crystal lattice. americanpharmaceuticalreview.com Powder XRD (PXRD) can be used to identify the compound in bulk samples and analyze its polymorphic form. americanpharmaceuticalreview.com

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that can determine the elemental composition and chemical states of the elements within the first few nanometers of a material's surface. ncl.res.inmdpi.com For this compound, XPS could confirm the presence of carbon and chlorine and provide information about their chemical bonding environment.

Table 2: Expected Spectroscopic Data for this compound Characterization This table presents hypothetical but expected data based on the known structure of this compound and general principles of spectroscopy.

| Technique | Observation Type | Expected Information for this compound |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the vinyl protons (-CH=CH₂). The exact shifts and coupling patterns would depend on the specific isomer. |

| ¹³C NMR | Chemical Shift (δ) | Signals for the two vinyl carbons and the eight aromatic carbons. The number of distinct signals would indicate the symmetry of the isomer. |

| FTIR | Wavenumber (cm⁻¹) | Characteristic absorption bands for C-Cl bonds (typically 600-800 cm⁻¹), aromatic C=C bonds (~1450-1600 cm⁻¹), and vinyl C=C and C-H bonds. ugr.es |

| Raman Spectroscopy | Wavenumber (cm⁻¹) | Complementary vibrational data to FTIR, often with strong signals for symmetric vibrations and the C=C double bond. numberanalytics.com |

| XPS | Binding Energy (eV) | Core-level spectra for C 1s and Cl 2p, confirming elemental composition and providing insight into the electronic environment of the atoms. mdpi.com |

Isomeric Discrimination and Specific Analysis of this compound

This compound can exist in several isomeric forms, depending on the substitution pattern of the five chlorine atoms on the aromatic ring (e.g., 2,3,4,5,6-pentachlorostyrene). midlandresolution.com Distinguishing between these isomers is a significant analytical challenge because they have the exact same mass and often exhibit similar chemical properties. nih.gov However, their toxicological properties and environmental fate can differ, making isomer-specific analysis crucial.

The primary strategy for isomeric discrimination involves high-resolution capillary gas chromatography (GC). uta.edu By using long capillary columns with specific stationary phases (e.g., non-polar or medium-polarity phases), it is often possible to achieve chromatographic separation of different isomers based on subtle differences in their boiling points and interaction with the stationary phase. uta.edu The retention time of each isomer under specific GC conditions serves as a key identifier.

Coupling GC with a mass spectrometer (GC-MS) is the definitive method for isomer analysis. uta.edu While the isomers will have identical molecular ions, their fragmentation patterns under electron ionization (EI) can sometimes show minor, yet reproducible, differences in the relative abundances of fragment ions. However, high-resolution mass spectrometry (HRMS) alone cannot distinguish between isomers. bioanalysis-zone.commeasurlabs.com The separation must be achieved chromatographically before detection.

Advanced techniques such as GC coupled with molecular rotational resonance (MRR) spectroscopy have been shown to provide ultimate specificity in structural determination, capable of distinguishing between isomers. uta.edu Furthermore, multidimensional gas chromatography (GCxGC) can provide enhanced separation power for extremely complex mixtures containing multiple isomers of chlorinated compounds.

Table 3: Analytical Approaches for Isomeric Discrimination This table outlines common methods used to separate and identify isomers of complex organic compounds like this compound.

| Technique | Principle of Discrimination | Application to this compound |

| High-Resolution Capillary GC | Differences in volatility and interaction with the stationary phase lead to different retention times. uta.edu | The primary method for separating this compound isomers before detection. |

| GC-MS (EI) | Analysis of unique retention times and potentially subtle differences in mass spectral fragmentation patterns. | Confirms the identity of separated isomers and provides quantification. |

| GCxGC-MS | Comprehensive two-dimensional separation provides vastly increased peak capacity for complex samples. | Can resolve isomers that co-elute in a single-dimension GC separation. |

| GC-MRR | Provides unambiguous structural identification based on the molecule's rotational constants. uta.edu | Offers definitive confirmation of the specific isomeric structure. |

Quality Assurance and Quality Control Protocols in this compound Analysis

A comprehensive QA/QC plan for this compound analysis typically includes the following elements:

Method Validation : Before routine use, the entire analytical method must be validated to demonstrate its suitability. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Use of Blanks : Several types of blanks are analyzed with each batch of samples to monitor for contamination. helcom.fi

Method Blank (or Procedural Blank) : A clean matrix that undergoes the entire analytical process (extraction, cleanup, analysis) alongside the samples to check for contamination from reagents, glassware, or the instrument. helcom.fi